anti-TNBC agent-3

Description

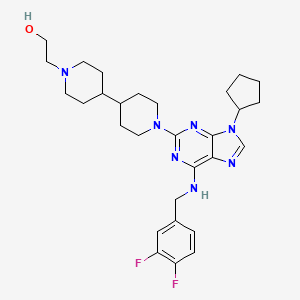

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H39F2N7O |

|---|---|

Molecular Weight |

539.7 g/mol |

IUPAC Name |

2-[4-[1-[9-cyclopentyl-6-[(3,4-difluorophenyl)methylamino]purin-2-yl]piperidin-4-yl]piperidin-1-yl]ethanol |

InChI |

InChI=1S/C29H39F2N7O/c30-24-6-5-20(17-25(24)31)18-32-27-26-28(38(19-33-26)23-3-1-2-4-23)35-29(34-27)37-13-9-22(10-14-37)21-7-11-36(12-8-21)15-16-39/h5-6,17,19,21-23,39H,1-4,7-16,18H2,(H,32,34,35) |

InChI Key |

SHBFCJIZWXRNEA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C=NC3=C(N=C(N=C32)N4CCC(CC4)C5CCN(CC5)CCO)NCC6=CC(=C(C=C6)F)F |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Mechanism of Action of anti-TNBC agent-3: A Technical Guide

Abstract: Triple-Negative Breast Cancer (TNBC) presents a significant clinical challenge due to the lack of well-defined molecular targets. This document provides a comprehensive technical overview of the in vitro mechanism of action of a novel investigational compound, anti-TNBC agent-3. This agent has demonstrated potent anti-proliferative and pro-apoptotic activity in TNBC cell lines.[1][2][3][4][5] This guide will detail the core mechanism, focusing on the inhibition of the PI3K/Akt/mTOR signaling pathway, a frequently dysregulated cascade in TNBC. It will also provide detailed experimental protocols, present quantitative data from key assays, and visualize the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

This compound exerts its anti-cancer effects by targeting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers, including TNBC. By inhibiting this pathway, this compound effectively induces cell cycle arrest and apoptosis in TNBC cells.

The proposed mechanism involves the direct or indirect inhibition of PI3K, which in turn prevents the phosphorylation and activation of Akt. The subsequent decrease in Akt activity leads to the dephosphorylation of downstream targets, including mTOR, which ultimately results in the inhibition of protein synthesis and cell growth. Furthermore, the suppression of this pathway promotes the activity of pro-apoptotic proteins.

Below is a diagram illustrating the targeted signaling pathway.

References

An In-depth Technical Guide on the Molecular Pathway of Anti-TNBC Agent-3 (Compound 3g), a Novel Glutaminase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular pathway of anti-TNBC agent-3, also identified as compound 3g. This agent has demonstrated significant potential in preclinical studies for the treatment of triple-negative breast cancer (TNBC). This document outlines its mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of its signaling cascade.

Core Mechanism of Action: Targeting Glutamine Metabolism

This compound (compound 3g) is a derivative of ergosterol peroxide that has been identified as a novel inhibitor of Glutaminase 1 (GLS1).[1][2][3][4] GLS1 is a critical enzyme in cancer metabolism, responsible for the conversion of glutamine to glutamate. This process is a key entry point for glutamine into the tricarboxylic acid (TCA) cycle, providing cancer cells with essential nutrients for biosynthesis and energy production.[1]

The primary mechanism of action for this compound involves the disruption of this vital metabolic pathway. By inhibiting GLS1, the agent effectively blocks the glutamine hydrolysis pathway, leading to a reduction in cellular glutamate levels. This metabolic stress induces a cascade of events culminating in cancer cell death.

The Molecular Pathway to Apoptosis

The inhibition of GLS1 by this compound triggers a significant increase in reactive oxygen species (ROS) within the cancer cells. The accumulation of ROS creates a state of oxidative stress, which in turn activates the intrinsic or mitochondrial pathway of apoptosis.

Key molecular events in this pathway include:

-

Modulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bcl-2/Bax ratio leads to the release of Cytochrome C from the mitochondria into the cytoplasm.

-

Caspase Activation Cascade: Cytochrome C release initiates the activation of caspase-9, which then activates the executioner caspase-3.

-

Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis, leading to cell death.

The following diagram illustrates the molecular pathway initiated by this compound.

Quantitative Data Summary

The anti-proliferative and inhibitory activities of this compound have been quantified in preclinical studies. The following tables summarize the key findings.

Table 1: In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | 3.20 |

| A549 | Lung Cancer | Not specified |

| HepG2 | Liver Cancer | Not specified |

| MCF-7 | Breast Cancer (ER+) | Not specified |

Table 2: Enzyme Inhibitory Activity

| Target Enzyme | IC50 (µM) |

|---|

| Glutaminase 1 (GLS1) | 3.77 |

Table 3: Effects on Apoptotic Protein Expression in MDA-MB-231 Cells

| Protein | Effect of this compound Treatment |

|---|---|

| Bcl-2 | Decreased Expression |

| Bax | Increased Expression |

| Cytochrome C | Increased Release |

| Cleaved Caspase-9 | Increased Expression |

| Cleaved Caspase-3 | Increased Expression |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound.

Cell Viability (MTT) Assay

This assay is used to assess the anti-proliferative activity of this compound.

-

Cell Seeding: Cancer cell lines (e.g., MDA-MB-231) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 hours).

-

MTT Incubation: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.

-

Cell Lysis: MDA-MB-231 cells, treated with this compound, are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of apoptotic cells.

-

Cell Treatment: MDA-MB-231 cells are treated with different concentrations of this compound for a specified time (e.g., 48 hours).

-

Cell Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: The percentage of cells in each quadrant is quantified to determine the rate of apoptosis.

The following diagram outlines the general workflow for these key experiments.

References

- 1. Discovery and Optimization of Ergosterol Peroxide Derivatives as Novel Glutaminase 1 Inhibitors for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Optimization of Ergosterol Peroxide Derivatives as Novel Glutaminase 1 Inhibitors for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

preclinical evaluation of "anti-TNBC agent-3" in TNBC cell lines

Preclinical Evaluation of Anti-TNBC Agent-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-Negative Breast Cancer (TNBC) is a clinically challenging subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This lack of well-defined molecular targets renders it unresponsive to endocrine therapies and HER2-targeted agents.[3] Consequently, treatment primarily relies on cytotoxic chemotherapy, which is often associated with significant toxicity and the development of resistance.[4]

TNBC is a heterogeneous disease, encompassing multiple molecular subtypes with distinct biological features and signaling pathway dependencies.[5] Key pathways frequently dysregulated in TNBC include the PI3K/AKT/mTOR, MAPK, and NF-κB signaling cascades, which control critical cellular processes like proliferation, survival, and apoptosis. The identification of novel therapeutic agents that can effectively target these aberrant pathways is a critical unmet need in oncology.

This document provides a comprehensive technical overview of the preclinical evaluation of "this compound," a novel investigational molecule. We detail the in vitro experimental protocols used to characterize its anti-proliferative and pro-apoptotic activity across a panel of representative TNBC cell lines and to elucidate its mechanism of action.

Experimental Protocols

Cell Lines and Culture

A panel of human TNBC cell lines was selected to represent different molecular subtypes:

-

MDA-MB-231: Mesenchymal Stem-Like (MSL) subtype.

-

HCC1806: Basal-Like 2 (BL2) subtype.

-

BT-549: Mesenchymal (M) subtype.

-

MCF-10A: A non-tumorigenic breast epithelial cell line used as a control.

All cell lines were cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Seeding: Cells were seeded in 96-well plates at a density of 5x10³ cells per well and allowed to adhere overnight.

-

Treatment: Cells were treated with increasing concentrations of this compound (0.1 nM to 100 µM) or vehicle control (0.1% DMSO) for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Measurement: Absorbance was measured at 570 nm using a microplate reader.

-

Analysis: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis in GraphPad Prism.

Apoptosis Analysis by Flow Cytometry

Apoptosis was quantified using an Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

Treatment: Cells were seeded in 6-well plates and treated with this compound at its IC50 concentration for 48 hours.

-

Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 10 µL of PI were added to the cell suspension and incubated for 15 minutes in the dark.

-

Analysis: Samples were analyzed within one hour using a flow cytometer. Data were analyzed to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

Cell cycle distribution was analyzed by PI staining of cellular DNA content.

-

Treatment: Cells were treated with this compound at its IC50 concentration for 24 hours.

-

Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells were washed and resuspended in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Analysis: Stained cells were analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were quantified.

Western Blot Analysis

This technique was used to determine the expression levels of key proteins in a targeted signaling pathway.

-

Lysate Preparation: Following treatment with this compound for 24 hours, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE.

-

Transfer: Proteins were transferred from the gel to a PVDF membrane.

-

Blocking & Incubation: The membrane was blocked with 5% non-fat milk in TBST and incubated overnight at 4°C with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-Cyclin B1, anti-β-actin).

-

Secondary Antibody & Detection: The membrane was washed and incubated with an HRP-conjugated secondary antibody. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Band intensities were quantified using ImageJ software and normalized to the β-actin loading control.

Results

Anti-proliferative Activity of Agent-3

This compound demonstrated potent and selective cytotoxic activity against TNBC cell lines while showing significantly less effect on the non-tumorigenic MCF-10A cell line.

| Table 1: IC50 Values of this compound (72h) | |||

| Cell Line | MDA-MB-231 | HCC1806 | BT-549 |

| Subtype | MSL | BL2 | M |

| IC50 (µM) | 1.25 | 2.48 | 1.89 |

Induction of Apoptosis

Treatment with agent-3 at the respective IC50 concentrations for 48 hours led to a significant increase in the apoptotic cell population in all tested TNBC cell lines.

| Table 2: Apoptosis Induction by this compound | ||

| Cell Line | Treatment | Early Apoptosis (%) |

| MDA-MB-231 | Vehicle | 3.1 ± 0.4 |

| Agent-3 (1.25 µM) | 25.7 ± 2.1 | |

| HCC1806 | Vehicle | 2.8 ± 0.3 |

| Agent-3 (2.48 µM) | 21.4 ± 1.8 |

Cell Cycle Arrest

Agent-3 induced a significant accumulation of cells in the G2/M phase of the cell cycle, suggesting an inhibitory effect on mitotic progression.

| Table 3: Cell Cycle Distribution Analysis | |||

| Cell Line / Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| MDA-MB-231 Vehicle | 55.2 ± 3.3 | 30.1 ± 2.5 | 14.7 ± 1.8 |

| MDA-MB-231 Agent-3 | 20.5 ± 2.1 | 15.3 ± 1.9 | 64.2 ± 4.0 |

Mechanism of Action: Pathway Modulation

Western blot analysis in MDA-MB-231 cells indicated that agent-3 inhibits the PI3K/Akt survival pathway and modulates the expression of key apoptosis and cell cycle regulatory proteins.

| Table 4: Relative Protein Expression Changes (Western Blot) | ||

| Target Protein | Function | Relative Expression (Agent-3 vs. Vehicle) |

| p-Akt (Ser473) | Survival Signaling | ↓ 0.2-fold |

| Bcl-2 | Anti-apoptotic | ↓ 0.4-fold |

| Bax | Pro-apoptotic | ↑ 2.1-fold |

| Cyclin B1 | G2/M Transition | ↓ 0.3-fold |

Visualizations: Pathways and Workflows

References

- 1. Triple Negative Breast Cancer Cell Lines: One Tool in the Search for Better Treatment of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. researchgate.net [researchgate.net]

- 4. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of human triple-negative breast cancer subtypes and preclinical models for selection of targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of Anti-TNBC Agent-3 in Reshaping the Tumor Microenvironment of Triple-Negative Breast Cancer

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Triple-negative breast cancer (TNBC) presents a formidable clinical challenge due to its aggressive nature and lack of targeted therapies. Metabolic reprogramming, particularly the dependence of cancer cells on glutamine, has emerged as a promising therapeutic avenue. This technical guide provides an in-depth analysis of a novel therapeutic candidate, "anti-TNBC agent-3" (also referred to as compound 3g), an ergosterol peroxide derivative that functions as a potent glutaminase 1 (GLS1) inhibitor. This document details the agent's direct anti-tumor effects, its mechanism of action, and explores its potential to modulate the complex tumor microenvironment (TME) of TNBC. While direct evidence of this compound's impact on the TME is still emerging, this guide synthesizes current knowledge and draws parallels from other GLS1 inhibitors to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to this compound (Compound 3g)

This compound is a novel ergosterol peroxide derivative identified as a potent and selective inhibitor of glutaminase 1 (GLS1).[1] TNBC cells are often characterized by a high metabolic reliance on glutamine, a phenomenon termed "glutamine addiction."[2] GLS1 is a critical mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a key step that fuels the tricarboxylic acid (TCA) cycle and supports the biosynthesis of essential macromolecules for rapid cell proliferation.[1] By targeting GLS1, this compound disrupts this vital metabolic pathway, leading to cancer cell death.[1]

Mechanism of Action: Direct Anti-Tumor Effects

The primary mechanism of action of this compound is the inhibition of GLS1, which triggers a cascade of events culminating in apoptotic cell death in TNBC cells.[1]

Key mechanistic features include:

-

Inhibition of Glutaminolysis: this compound blocks the conversion of glutamine to glutamate, leading to a reduction in intracellular glutamate levels.

-

Induction of Oxidative Stress: The disruption of glutamine metabolism leads to an imbalance in the cellular redox state, resulting in the accumulation of reactive oxygen species (ROS).

-

Caspase-Dependent Apoptosis: The elevated levels of ROS trigger the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 3g) and provide a comparative overview of other relevant GLS1 inhibitors.

Table 1: In Vitro Efficacy of this compound (Compound 3g)

| Parameter | Cell Line | Value | Reference |

| Antiproliferative Activity (IC50) | MDA-MB-231 | 3.20 µM | |

| GLS1 Inhibitory Activity (IC50) | 3.77 µM |

Table 2: In Vivo Efficacy of this compound (Compound 3g)

| Animal Model | Treatment Dose | Outcome | Reference |

| Breast Cancer Mouse Model | 50 mg/kg | Remarkable therapeutic effects with no apparent toxicity |

The Tumor Microenvironment of TNBC: A Target for Intervention

The TNBC TME is a complex ecosystem comprising cancer cells, immune cells, stromal cells (such as cancer-associated fibroblasts), blood vessels, and the extracellular matrix. This microenvironment plays a crucial role in tumor progression, metastasis, and response to therapy. Key components of the TNBC TME include:

-

Immune Cells: Tumor-infiltrating lymphocytes (TILs), including CD8+ cytotoxic T cells, are critical for anti-tumor immunity. However, their function is often suppressed by regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized tumor-associated macrophages (TAMs).

-

Cancer-Associated Fibroblasts (CAFs): CAFs can promote tumor growth and invasion by remodeling the extracellular matrix and secreting various growth factors and cytokines.

-

Metabolic Competition: Within the TME, cancer cells and immune cells compete for essential nutrients like glutamine. The high consumption of glutamine by tumor cells can create a nutrient-deprived environment that impairs T-cell function.

This compound and its Postulated Effects on the TNBC Tumor Microenvironment

While direct experimental data on the effects of this compound on the TNBC TME is not yet available, its mechanism as a GLS1 inhibitor allows for evidence-based postulations based on studies of other GLS1 inhibitors like CB-839 and BPTES.

Reversing the "Glutamine Steal" and Enhancing Anti-Tumor Immunity

The "glutamine steal" hypothesis suggests that the high uptake of glutamine by cancer cells deprives tumor-infiltrating lymphocytes of this essential nutrient, thereby impairing their anti-tumor functions. By inhibiting GLS1 in TNBC cells, this compound is expected to increase the availability of glutamine within the TME, leading to:

-

Enhanced T-Cell Proliferation and Function: Increased glutamine availability can fuel the metabolic needs of T cells, promoting their proliferation, activation, and cytotoxic activity against tumor cells. Studies with other GLS1 inhibitors have shown improved anti-tumor T cell activation.

-

Modulation of Macrophage Polarization: Glutamate, the product of GLS1 activity, has been shown to promote the polarization of macrophages towards an immunosuppressive M2 phenotype. By reducing glutamate production, this compound may shift the balance towards a pro-inflammatory M1 phenotype, which supports anti-tumor immunity.

Impact on Cancer-Associated Fibroblasts (CAFs)

CAFs are also highly dependent on glutamine for their pro-tumorigenic activities. Inhibition of GLS1 could potentially:

-

Inhibit CAF Proliferation and Function: By targeting their metabolic needs, this compound may reduce the proliferation and activity of CAFs, thereby limiting their ability to support tumor growth and invasion.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in TNBC Cells

The following diagram illustrates the proposed signaling pathway of this compound, leading to apoptosis in TNBC cells.

Caption: Proposed mechanism of action of this compound in TNBC cells.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.

Caption: General experimental workflow for preclinical evaluation.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

-

Cell Seeding: Seed TNBC cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

GLS1 Inhibition Assay

-

Enzyme and Inhibitor Preparation: Prepare recombinant human GLS1 and a dilution series of this compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding L-glutamine to a reaction mixture containing the enzyme and the inhibitor.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Glutamate Detection: Measure the production of glutamate using a glutamate assay kit.

-

Data Analysis: Calculate the percentage of GLS1 inhibition for each concentration of the agent and determine the IC50 value.

Intracellular ROS Detection

-

Cell Seeding and Treatment: Seed MDA-MB-231 cells in a 6-well plate and treat with this compound for 24 hours.

-

DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Cell Harvesting and Washing: Harvest the cells and wash them with PBS.

-

Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the levels of intracellular ROS.

Western Blot Analysis for Apoptosis Markers

-

Cell Lysis: Treat MDA-MB-231 cells with this compound for 48 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo TNBC Xenograft Model

-

Cell Implantation: Subcutaneously inject MDA-MB-231 cells (5x10⁶ cells in 100 µL of Matrigel) into the flank of female athymic nude mice.

-

Tumor Growth and Grouping: Monitor tumor growth, and when tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., 50 mg/kg) or vehicle control via an appropriate route (e.g., intraperitoneal injection) daily for a specified period.

-

Tumor Measurement: Measure tumor volume and body weight every 2-3 days.

-

Tumor Microenvironment Analysis: At the end of the study, excise the tumors and perform immunohistochemistry (IHC) or flow cytometry to analyze the infiltration of immune cells (e.g., CD8+ T cells, F4/80+ macrophages) and the expression of relevant markers.

Conclusion and Future Directions

This compound (compound 3g) represents a promising new therapeutic strategy for TNBC by targeting the metabolic vulnerability of glutamine addiction. Its ability to induce direct tumor cell apoptosis is well-documented. Furthermore, based on its mechanism as a GLS1 inhibitor, it is highly likely to exert beneficial effects on the TNBC tumor microenvironment by reversing the "glutamine steal" phenomenon and enhancing anti-tumor immunity.

Future research should focus on directly investigating the immunomodulatory effects of this compound in preclinical TNBC models. Key areas of investigation include:

-

Detailed analysis of immune cell infiltration and activation in tumors treated with this compound.

-

Evaluation of cytokine and chemokine profiles within the TME following treatment.

-

Investigation of the impact on cancer-associated fibroblasts and other stromal components.

-

Exploring combination therapies with immune checkpoint inhibitors to potentially achieve synergistic anti-tumor effects.

A thorough understanding of how this compound reshapes the tumor microenvironment will be crucial for its successful clinical translation and for identifying patient populations most likely to benefit from this novel therapeutic approach.

References

In-Depth Technical Whitepaper: Discovery, Synthesis, and Mechanism of Action of Anti-TNBC Agent-3, a Novel Purine Derivative for Triple-Negative Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. This whitepaper details the discovery, synthesis, and preclinical evaluation of a novel purine derivative, designated as anti-TNBC agent-3 (also referred to as compound 3g), which has demonstrated significant therapeutic potential against TNBC. This document provides a comprehensive overview of the agent's mechanism of action, including its role in inducing apoptosis and inhibiting metastasis, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.

Introduction

Triple-negative breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, is the most aggressive subtype of breast cancer with a poor prognosis. The lack of well-defined molecular targets renders it unresponsive to endocrine therapy and HER2-targeted treatments, leaving chemotherapy as the primary systemic treatment option. However, the efficacy of chemotherapy is often limited by toxicity and the development of resistance. This underscores the urgent need for novel therapeutic agents with well-defined mechanisms of action.

This whitepaper focuses on a promising new purine derivative, this compound (compound 3g), which has emerged from a focused drug discovery program aimed at identifying potent and selective anti-TNBC agents.

Discovery and Synthesis of this compound

This compound is a novel purine derivative designed and synthesized with the goal of achieving potent anti-proliferative activity against TNBC cells. The synthesis of this compound and its analogs was undertaken to explore the structure-activity relationships of this chemical scaffold.

Synthesis Protocol

The following is a generalized representation of the synthetic methodology. For a detailed, step-by-step protocol, please refer to the original research publication.

The synthesis of this compound involves a multi-step process starting from commercially available purine precursors. The key steps typically include:

-

Halogenation of the purine core at specific positions to enable subsequent nucleophilic substitution reactions.

-

N-alkylation to introduce specific side chains that have been found to be critical for biological activity.

-

Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce aryl or heteroaryl moieties, which can enhance the compound's interaction with its biological targets.

-

Final modification and purification of the target compound, often involving chromatographic techniques to ensure high purity.

In Vitro Efficacy and Mechanism of Action

The anti-cancer properties of this compound were evaluated in a series of in vitro experiments using the human TNBC cell line MDA-MB-231.

Anti-proliferative Activity

The inhibitory effect of this compound on cell proliferation was determined using a standard MTT assay. The compound exhibited potent dose-dependent inhibition of MDA-MB-231 cell growth.

| Compound | Cell Line | IC50 (µM) |

| This compound (3g) | MDA-MB-231 | Data not available in abstract |

| Compound 3j | MDA-MB-231 | Data not available in abstract |

Note: Specific IC50 values are not available in the abstract and require access to the full-text article.

Induction of Apoptosis

This compound was found to be a potent inducer of apoptosis in MDA-MB-231 cells. The mechanism of apoptosis induction was investigated by examining the expression of key apoptosis-related proteins.

Experimental Protocol: Western Blot Analysis for Apoptosis Markers

-

Cell Culture and Treatment: MDA-MB-231 cells were cultured in DMEM supplemented with 10% FBS and treated with varying concentrations of this compound for 24-48 hours.

-

Protein Extraction: Cells were lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against Bcl-2, Bax, and Bcl-xL, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

The results of the western blot analysis indicated that treatment with this compound led to a downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL, and an upregulation of the pro-apoptotic protein Bax.

Inhibition of Cell Migration and Angiogenesis

The metastatic potential of cancer cells is a key factor in patient mortality. The effect of this compound on cell migration and angiogenesis was assessed.

Experimental Protocol: Wound Healing Assay for Cell Migration

-

Cell Seeding: MDA-MB-231 cells were seeded in a 6-well plate and grown to confluence.

-

Wound Creation: A sterile pipette tip was used to create a "wound" in the cell monolayer.

-

Treatment and Imaging: Cells were washed to remove debris and then treated with this compound. The wound closure was monitored and imaged at 0 and 24 hours.

The study found that this compound significantly inhibited the migration of MDA-MB-231 cells. Furthermore, it was observed to suppress angiogenesis, a critical process for tumor growth and metastasis.

Signaling Pathway Modulation

To elucidate the molecular mechanism underlying its anti-cancer effects, the impact of this compound on key signaling pathways was investigated. The study revealed that the compound influences the expression and activity of several important proteins, including p38, MMP2, MMP9, AKT, and EGFR.[1]

Caption: Proposed mechanism of action of this compound.

In Vivo Efficacy in a TNBC Xenograft Model

The anti-tumor efficacy of this compound was evaluated in an in vivo setting using a TNBC xenograft model.

Experimental Protocol: TNBC Xenograft Model

-

Cell Implantation: MDA-MB-231 cells were subcutaneously injected into the flank of immunodeficient mice.

-

Tumor Growth and Treatment: Once the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. This compound was administered systemically (e.g., via intraperitoneal injection) at a predetermined dose and schedule.

-

Efficacy Evaluation: Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised, weighed, and analyzed for biomarkers.

The in vivo studies demonstrated that this compound significantly inhibited tumor growth and metastasis.[1] Immunohistochemical analysis of the excised tumors revealed a reduction in the expression of the proliferation marker Ki67 and the endothelial cell marker CD31, further confirming the anti-proliferative and anti-angiogenic effects of the compound in vivo.[1]

| Treatment Group | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | Data not available in abstract | - |

| This compound (3g) | Data not available in abstract | Data not available in abstract |

| Compound 3j | Data not available in abstract | Data not available in abstract |

Note: Specific in vivo quantitative data is not available in the abstract and requires access to the full-text article.

Caption: Experimental workflow for the in vivo xenograft study.

Conclusion and Future Directions

This compound is a novel purine derivative that has demonstrated significant anti-cancer activity against triple-negative breast cancer in preclinical models. Its multi-faceted mechanism of action, which includes the induction of apoptosis and the inhibition of key pathways involved in metastasis, makes it a promising candidate for further development.

Future studies should focus on:

-

Pharmacokinetic and toxicological profiling to assess the drug-like properties and safety of the compound.

-

Optimization of the chemical structure to enhance potency and selectivity.

-

Evaluation in additional preclinical models , including patient-derived xenografts (PDXs), to better predict clinical efficacy.

-

Investigation of combination therapies with existing chemotherapeutic agents or targeted therapies to explore potential synergistic effects.

The findings presented in this whitepaper provide a strong rationale for the continued investigation of this compound as a potential therapeutic for triple-negative breast cancer.

References

Technical Guide: Binding Affinity and Kinetics of the Anti-TNBC Agent, Pembrolizumab (as a representative "anti-TNBC agent-3")

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides an in-depth technical overview of the binding affinity and kinetics of Pembrolizumab, a monoclonal antibody targeting the Programmed Death-1 (PD-1) receptor, a critical immune checkpoint inhibitor used in the treatment of Triple-Negative Breast Cancer (TNBC). For the purpose of this guide, Pembrolizumab is used as a well-characterized example of an "anti-TNBC agent-3".

Introduction to Pembrolizumab and its Role in TNBC

Triple-Negative Breast Cancer (TNBC) is an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes it challenging to treat with hormonal or targeted therapies. In recent years, immunotherapy has emerged as a promising therapeutic strategy for TNBC.

Pembrolizumab (brand name Keytruda) is a humanized monoclonal antibody of the IgG4-kappa isotype.[1] It functions as an immune checkpoint inhibitor by targeting the PD-1 receptor on T-cells.[1][2] Many cancer cells, including those in some TNBC tumors, express the ligands for PD-1, namely PD-L1 and PD-L2. The binding of these ligands to PD-1 sends an inhibitory signal to the T-cell, effectively putting a "brake" on the immune response and allowing the cancer cells to evade immune surveillance.[2][3]

Pembrolizumab's mechanism of action involves binding with high affinity to the PD-1 receptor, thereby blocking the interaction with its ligands, PD-L1 and PD-L2. This blockade releases the "brakes" on the immune system, reactivating exhausted T-cells and enabling them to recognize and mount a cytotoxic response against tumor cells.

Binding Affinity and Kinetics of Pembrolizumab to PD-1

The efficacy of Pembrolizumab is intrinsically linked to its high binding affinity and specific kinetic profile for the PD-1 receptor. The binding affinity is a measure of the strength of the interaction between the antibody and its target, while the kinetics describe the rates of association and dissociation. These parameters are critical for determining the dosing, target occupancy, and ultimately, the clinical efficacy of the drug.

A comprehensive review of the literature reveals a range of reported binding affinities for Pembrolizumab to PD-1, with discrepancies often arising from the different analytical techniques and experimental conditions employed. The most commonly used methods for characterizing these interactions are Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).

Quantitative Data Summary

The following tables summarize the reported binding affinity (Kd) and kinetic parameters (kon and koff) for the interaction between Pembrolizumab and human PD-1.

Table 1: Binding Affinity (Kd) of Pembrolizumab to Human PD-1

| Kd Value | Method | Source(s) |

| 29 pM | Not Specified | |

| 28 pM | Not Specified | |

| 27 pM | Not Specified | |

| 0.25 nM | SPR | |

| 0.61 nM | SPR | |

| 2.8 nM | SPR | |

| 3.4 nM | Not Specified | |

| Single-digit nM | Not Specified |

Table 2: Binding Kinetics (kon, koff) of Pembrolizumab to Human PD-1

| kon (M-1s-1) | koff (s-1) | Method | Source(s) |

| 1.7 x 105 | 1.05 x 10-4 | GMR | |

| Not Specified | Not Specified | SPR | |

| Not Specified | Not Specified | BLI |

Note: While several sources cite the use of SPR and BLI to measure kinetics, specific kon and koff values were not consistently reported in the reviewed literature.

The data indicates that Pembrolizumab binds to PD-1 with high affinity, with reported Kd values spanning from the picomolar to the low nanomolar range. The variation in these values highlights the importance of standardized experimental protocols and data analysis methods when comparing results across different studies.

Experimental Protocols for Binding Analysis

The following sections provide detailed, representative methodologies for determining the binding affinity and kinetics of an anti-PD-1 antibody like Pembrolizumab using Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free optical technique that measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte in solution.

Objective: To determine the kon, koff, and Kd of Pembrolizumab binding to human PD-1.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human PD-1 (ligand)

-

Pembrolizumab (analyte)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl, pH 1.5)

Procedure:

-

Surface Preparation (Immobilization of PD-1):

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

-

Inject recombinant human PD-1 at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 100-200 RU).

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared similarly but without the injection of PD-1 to serve as a control for non-specific binding.

-

-

Assay Development (Kinetic Analysis):

-

Prepare a dilution series of Pembrolizumab in running buffer, typically ranging from low nanomolar to high picomolar concentrations (e.g., 0.1 nM to 50 nM). A zero-concentration sample (running buffer alone) should be included for double referencing.

-

Inject the different concentrations of Pembrolizumab over the PD-1 and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association phase for a defined period (e.g., 180-300 seconds).

-

Switch to running buffer to monitor the dissociation phase for an extended period (e.g., 600-1200 seconds).

-

After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound Pembrolizumab.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

-

Subtract the zero-concentration sample data to correct for any baseline drift.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

The fitting will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Bio-Layer Interferometry (BLI) Protocol

BLI is another label-free technique that measures biomolecular interactions in real-time by analyzing changes in the interference pattern of white light reflected from a biosensor tip.

Objective: To determine the kon, koff, and Kd of Pembrolizumab binding to human PD-1.

Materials:

-

BLI instrument (e.g., Octet)

-

Anti-human Fc (AHC) or Streptavidin (SA) biosensors

-

Recombinant human PD-1 (analyte)

-

Pembrolizumab (ligand)

-

Kinetics buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)

-

96-well microplate

Procedure:

-

Biosensor Preparation and Ligand Immobilization:

-

Hydrate the biosensors in kinetics buffer for at least 10 minutes.

-

Immobilize Pembrolizumab onto the AHC biosensors by dipping them into wells containing a solution of Pembrolizumab (e.g., 10 µg/mL) for a defined time (e.g., 300 seconds) to achieve a stable loading level.

-

-

Assay Execution (Kinetic Analysis):

-

Establish a stable baseline by dipping the Pembrolizumab-loaded biosensors into wells containing kinetics buffer.

-

Perform the association step by dipping the biosensors into wells containing a serial dilution of recombinant human PD-1 in kinetics buffer (e.g., 1 nM to 100 nM).

-

Perform the dissociation step by moving the biosensors back into the baseline wells containing kinetics buffer.

-

-

Data Analysis:

-

Align the resulting sensorgrams to the baseline and dissociation steps.

-

Fit the data to a 1:1 binding model using the instrument's data analysis software.

-

The software will calculate the kon, koff, and Kd values.

-

Visualizations

Experimental Workflow for SPR

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

PD-1/PD-L1 Signaling Pathway and Pembrolizumab's Mechanism of Action

Caption: Pembrolizumab blocks the PD-1/PD-L1 inhibitory signaling pathway, restoring T-cell activity.

Conclusion

Pembrolizumab is a high-affinity monoclonal antibody that effectively blocks the PD-1/PD-L1 immune checkpoint pathway. Its binding characteristics, which can be precisely measured using techniques like SPR and BLI, are fundamental to its therapeutic efficacy in TNBC and other malignancies. This guide provides a comprehensive overview of the binding affinity and kinetics of Pembrolizumab, along with detailed experimental protocols and a visualization of its mechanism of action, to aid researchers and drug development professionals in the field of immuno-oncology.

References

Early-Stage Development of Novel Anti-Triple-Negative Breast Cancer Compounds: A Technical Guide

November 27, 2025

Abstract

Triple-Negative Breast Cancer (TNBC) represents a significant challenge in oncology due to its aggressive nature and lack of targeted therapies.[1] This technical guide provides an in-depth overview of the early-stage development of novel anti-TNBC compounds, intended for researchers, scientists, and drug development professionals. The guide covers emerging therapeutic targets, detailed experimental protocols for key preclinical assays, and a summary of the efficacy of novel compounds. A central focus is placed on the critical signaling pathways implicated in TNBC pathogenesis, with detailed diagrams and explanations to facilitate a deeper understanding of the molecular mechanisms underlying these targeted approaches.

Introduction: The Challenge of Triple-Negative Breast Cancer

Triple-Negative Breast Cancer (TNBC) is a subtype of breast cancer characterized by the absence of estrogen receptors (ER), progesterone receptors (PR), and human epidermal growth factor receptor 2 (HER2). This lack of well-defined molecular targets renders TNBC unresponsive to hormonal therapies and HER2-targeted treatments, leaving chemotherapy as the primary systemic treatment option. However, chemoresistance and high rates of relapse and metastasis contribute to a poorer prognosis for TNBC patients compared to other breast cancer subtypes.

The heterogeneity of TNBC further complicates treatment strategies. Gene expression profiling has identified several distinct molecular subtypes, including basal-like 1 and 2, immunomodulatory, mesenchymal, mesenchymal stem-like, and luminal androgen receptor subtypes. This heterogeneity underscores the critical need for the development of novel, targeted therapies that can effectively address the diverse molecular drivers of this disease. This guide will explore the promising avenues of early-stage drug discovery aimed at providing new therapeutic options for patients with TNBC.

Emerging Therapeutic Targets and Signaling Pathways in TNBC

The development of novel anti-TNBC compounds is centered on identifying and targeting the key molecular vulnerabilities of this cancer. Several critical signaling pathways are frequently dysregulated in TNBC, driving tumor growth, proliferation, and survival.

DNA Damage Response and PARP Inhibition

A significant subset of TNBCs, particularly those with BRCA1/2 mutations, exhibit deficiencies in the DNA damage response (DDR) pathway. This has led to the successful clinical application of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes play a crucial role in the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair (a hallmark of BRCA mutations), the inhibition of PARP leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death through a mechanism known as synthetic lethality.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently activated signaling cascades in TNBC, playing a central role in cell growth, proliferation, and survival. Activation of this pathway can be triggered by various upstream signals, including growth factor receptors. The development of inhibitors targeting different nodes of this pathway, including pan-PI3K inhibitors, isoform-specific PI3K inhibitors, and mTOR inhibitors, is a major focus of current research.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is implicated in the pathogenesis of many cancers, including TNBC. In the canonical Wnt pathway, the binding of Wnt ligands to their receptors leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes involved in cell proliferation and survival. Several preclinical studies are investigating inhibitors that target various components of this pathway.

Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions, proliferation, and apoptosis. Dysregulation of the Notch pathway has been linked to the development and progression of TNBC, particularly in maintaining the cancer stem cell population. Therapeutic strategies targeting this pathway include gamma-secretase inhibitors (GSIs), which block the final proteolytic cleavage and activation of Notch receptors.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating a wide range of cellular processes including proliferation, differentiation, and survival. Overactivation of the MAPK/ERK pathway is common in TNBC and represents another promising therapeutic target.

Quantitative Data on Novel Anti-TNBC Compounds

The following tables summarize the in vitro and in vivo efficacy of several novel compounds currently under investigation for the treatment of TNBC.

Table 1: In Vitro Efficacy of Novel Anti-TNBC Compounds (IC50 Values)

| Compound Class | Compound Name | Target | TNBC Cell Line | IC50 (µM) | Reference |

| PARP Inhibitor | Olaparib | PARP1/2 | MDA-MB-436 | 0.004 | N/A |

| Talazoparib | PARP1/2 | SUM149PT | 0.001 | N/A | |

| PI3K Inhibitor | BKM120 | pan-PI3K | MDA-MB-231 | 1.3 | N/A |

| Alpelisib (BYL719) | PI3Kα | HCC1937 | 0.5 | N/A | |

| Wnt Inhibitor | LGK974 | Porcupine | MMTV-Wnt1 | N/A | |

| CWP232291 | β-catenin/CBP | N/A | N/A | ||

| Notch Inhibitor | G9 | USP9x | KBP | N/A | |

| AL101 | γ-secretase | TNBC PDX | N/A | ||

| Natural Product | Kuz7 | N/A | MDA-MB-231 | <5 | |

| Apigenin | N/A | SK-BR-3 | N/A | ||

| Other | Ouabain | N/A | MDA-MB-231 | 0.054 | |

| Efavirenz | N/A | BT-549 | 1.6 |

Table 2: In Vivo Efficacy of Novel Anti-TNBC Compounds (Tumor Growth Inhibition)

| Compound Class | Compound Name | TNBC Model | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |

| PARP Inhibitor | Talazoparib | TNBC PDX (BRCA mutated) | N/A | Regression | |

| Talazoparib | TNBC PDX (non-BRCA mutated) | N/A | Regression in 4/5 models | ||

| PI3K Inhibitor | BKM120 | TNBC PDX (WHIM4) | 30 mg/kg, QD | 84 | |

| BKM120 | TNBC PDX (WHIM12) | 30 mg/kg, QD | 35 | ||

| Notch Inhibitor | AL101 | TNBC PDX (Notch1-NRR GOF) | 3 mg/kg, PO, 4on/3off | 103 | |

| AL101 | TNBC PDX (Notch4-fusion) | 3 mg/kg, PO, 4on/3off | 147 | ||

| Wnt Inhibitor | LGK974 | MMTV-Wnt1 mammary tumor model | 3 mg/kg | -63 (regression) |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the preclinical evaluation of anti-TNBC compounds.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a novel compound on TNBC cell lines.

Materials:

-

TNBC cell lines (e.g., MDA-MB-231, BT-549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Novel compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed TNBC cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel compound in complete culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blotting

Objective: To analyze the expression and phosphorylation status of target proteins in TNBC cells following compound treatment.

Materials:

-

TNBC cell lines

-

Complete culture medium

-

Novel compound

-

Ice-cold PBS

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge

-

BCA Protein Assay kit

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific to the target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture TNBC cells to 70-80% confluency and treat with the novel compound at the desired concentrations and time points.

-

Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to the plate and scrape the cells. Transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

In Vivo Orthotopic Xenograft Model

Objective: To evaluate the in vivo efficacy of a novel compound on TNBC tumor growth.

Materials:

-

Female immunodeficient mice (e.g., nude or SCID)

-

TNBC cell line (e.g., MDA-MB-231)

-

Matrigel

-

Novel compound formulation for in vivo administration

-

Vehicle control

-

Calipers

Procedure:

-

Cell Preparation: Harvest TNBC cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.

-

Tumor Cell Implantation: Anesthetize the mice and inject the cell suspension into the mammary fat pad.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer the novel compound and vehicle control to the respective groups according to the predetermined dose and schedule (e.g., oral gavage, intraperitoneal injection).

-

Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: Continue the treatment for the specified duration or until the tumors in the control group reach the maximum allowed size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

-

Data Analysis: Plot the average tumor volume over time for each group to assess the effect of the compound on tumor growth. Calculate the percentage of tumor growth inhibition.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways in TNBC and a general experimental workflow for the early-stage development of anti-TNBC compounds.

Caption: The PI3K/Akt/mTOR signaling pathway.

Caption: The Wnt/β-catenin signaling pathway.

Caption: The Notch signaling pathway.

Caption: The MAPK/ERK signaling pathway.

Caption: Experimental workflow for anti-TNBC compound development.

Conclusion and Future Directions

The early-stage development of novel anti-TNBC compounds is a dynamic and promising field. The identification of key signaling pathways and molecular vulnerabilities has paved the way for the rational design and screening of targeted therapies. The preclinical data for inhibitors of PARP, PI3K, Wnt, and Notch signaling demonstrate the potential of these approaches to significantly impact TNBC treatment.

Future research will likely focus on several key areas. Firstly, the development of more specific and potent inhibitors with improved pharmacokinetic and safety profiles is crucial. Secondly, the identification of predictive biomarkers will be essential for patient stratification and personalized treatment strategies. The heterogeneity of TNBC suggests that combination therapies, targeting multiple dysregulated pathways simultaneously, will be necessary to overcome resistance and improve clinical outcomes. The integration of novel therapeutic modalities, such as immunotherapy and antibody-drug conjugates, with targeted small molecules holds great promise for the future of TNBC therapy. Continued investment in basic and translational research is paramount to translating these promising early-stage discoveries into effective treatments for patients with this challenging disease.

References

An In-depth Guide to Identifying Novel Therapeutic Targets in Triple-Negative Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of well-defined molecular targets, such as the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[1][2][3][4] This absence renders it unresponsive to endocrine or HER2-directed therapies.[2] Consequently, conventional chemotherapy has been the primary treatment modality, but outcomes remain suboptimal, with a higher risk of early recurrence and metastasis compared to other breast cancer subtypes.

The heterogeneity of TNBC is a major hurdle in developing effective treatments. However, advancements in genomic and molecular profiling have begun to stratify TNBC into distinct subtypes, each with unique vulnerabilities. This guide explores the key emerging therapeutic targets and the experimental frameworks used to validate them, providing a technical overview for professionals in oncology research and drug development.

DNA Damage Repair Pathways: Targeting the "Achilles' Heel"

A significant subset of TNBC, particularly those with germline mutations in BRCA1 and BRCA2 genes, exhibits deficiencies in the homologous recombination (HR) DNA repair pathway. This creates a dependency on alternative repair mechanisms, a vulnerability that can be exploited therapeutically.

Key Target: Poly (ADP-ribose) Polymerase (PARP)

PARP enzymes are crucial for single-strand DNA break repair. In HR-deficient cells, inhibiting PARP leads to the accumulation of double-strand breaks that cannot be efficiently repaired, resulting in cell death—a concept known as synthetic lethality.

Olaparib and Talazoparib are PARP inhibitors approved for metastatic TNBC with germline BRCA1/2 mutations, based on phase III clinical trials that demonstrated improved progression-free survival (PFS) compared to standard chemotherapy.

| Clinical Trial | Drug | Patient Population | Progression-Free Survival (PFS) Hazard Ratio (HR) | Notes |

| OlympiAD | Olaparib | gBRCAm Metastatic Breast Cancer (60% TNBC) | 0.58 | --- |

| EMBRACA | Talazoparib | gBRCAm Advanced Breast Cancer (~45% TNBC) | 0.54 | --- |

| SWOG S1416 | Veliparib | Metastatic TNBC with "BRCA-like" phenotype | Benefit reported in non-gBRCAm patients | First trial to show PARPi benefit in BRCA-like tumors without germline mutations. |

Data compiled from multiple sources indicating the efficacy of PARP inhibitors.

Objective: To determine the in vitro sensitivity of TNBC cell lines to a PARP inhibitor.

Methodology: Cell Viability Assay (MTT Assay)

-

Cell Culture: Culture TNBC cell lines (e.g., MDA-MB-436 for BRCA1-mutant, MDA-MB-231 for BRCA-wildtype) in appropriate media.

-

Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of a PARP inhibitor (e.g., Olaparib) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration. A lower IC50 value indicates greater sensitivity.

Caption: Experimental Workflow for PARP Inhibitor Validation.

Antibody-Drug Conjugates (ADCs): The "Magic Bullet" Approach

ADCs are a class of therapeutics that link a potent cytotoxic agent (payload) to a monoclonal antibody, which targets a specific antigen highly expressed on cancer cells. This strategy allows for the targeted delivery of chemotherapy, minimizing damage to healthy tissues.

Key Target: Trophoblast Cell-Surface Antigen 2 (Trop-2)

Trop-2 is a transmembrane glycoprotein that is overexpressed in a high percentage of TNBC cases (over 80%) but has limited expression in normal tissues, making it an excellent target for ADCs.

Sacituzumab govitecan (Trodelvy) is an ADC targeting Trop-2, delivering SN-38 (the active metabolite of irinotecan) as its payload. It is FDA-approved for patients with metastatic TNBC who have received at least two prior therapies.

| Clinical Trial | Drug | Patient Population | Overall Response Rate (ORR) | Median Overall Survival (OS) |

| ASCENT (Phase III) | Sacituzumab Govitecan | Relapsed/Refractory Metastatic TNBC | 35% | 12.1 months |

| Phase I/II | Sacituzumab Govitecan | Heavily Pretreated Metastatic TNBC | 30% | Not mature at time of report. |

Data from the pivotal ASCENT trial demonstrating significant clinical benefit.

Objective: To quantify the expression of a target antigen (e.g., Trop-2) in TNBC tissue samples.

Methodology: Immunohistochemistry (IHC)

-

Tissue Preparation: Obtain formalin-fixed, paraffin-embedded (FFPE) TNBC tumor sections.

-

Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a protein block solution.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific to the target antigen (e.g., anti-Trop-2) overnight at 4°C.

-

Secondary Antibody & Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a DAB substrate kit, which produces a brown precipitate at the antigen site.

-

Counterstaining & Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

-

Scoring: Analyze the slides under a microscope. Score the percentage of positive tumor cells and the intensity of staining (e.g., 0, 1+, 2+, 3+). An H-score can be calculated by summing the percentage of staining at each intensity level.

Caption: Trop-2 Signaling and ADC Mechanism of Action.

Immunotherapy: Unleashing the Immune System

TNBC is considered the most immunogenic subtype of breast cancer, characterized by higher levels of tumor-infiltrating lymphocytes (TILs). This provides a strong rationale for using immune checkpoint inhibitors (ICIs) to restore anti-tumor immunity.

Key Target: Programmed Death-Ligand 1 (PD-L1)

PD-L1 is a checkpoint protein that can be expressed on tumor cells. It binds to the PD-1 receptor on activated T cells, delivering an inhibitory signal that suppresses the anti-tumor immune response. Blocking this interaction can reinvigorate T cells to attack the cancer.

Pembrolizumab (Keytruda), an anti-PD-1 antibody, is approved in combination with chemotherapy for patients with advanced TNBC whose tumors express PD-L1 (Combined Positive Score [CPS] ≥ 10).

| Clinical Trial | Drug | Patient Population | Primary Endpoint | Result |

| KEYNOTE-355 | Pembrolizumab + Chemo | Metastatic TNBC | PFS in PD-L1+ (CPS ≥ 10) population | Significant improvement in PFS and OS |

| IMpassion130 | Atezolizumab + nab-paclitaxel | Metastatic TNBC | PFS in PD-L1+ (IC ≥ 1%) population | Significant improvement in PFS |

Data from key trials establishing immunotherapy in PD-L1-positive TNBC.

Objective: To quantify PD-L1 expression on different immune cell subsets within the tumor microenvironment.

Methodology: Multiparameter Flow Cytometry

-

Tumor Dissociation: Mechanically and enzymatically dissociate a fresh tumor biopsy to create a single-cell suspension.

-

Cell Staining:

-

Stain for cell viability (e.g., using a live/dead stain) to exclude dead cells.

-

Stain with a cocktail of fluorescently-labeled antibodies against surface markers to identify cell populations:

-

Immune cells (CD45+), T cells (CD3+), Cytotoxic T cells (CD8+), Helper T cells (CD4+), and Tumor cells (EpCAM+).

-

-

Include an antibody against PD-L1.

-

-

Data Acquisition: Run the stained cells through a flow cytometer.

-

Analysis:

-

Gate on live, single cells.

-

Sequentially gate on different cell populations (e.g., CD45+, then CD3+, then CD8+).

-

Analyze the expression of PD-L1 within each gated population (e.g., % of CD8+ T cells that are PD-L1+).

-

Caption: The PD-1/PD-L1 Immune Checkpoint Axis.

Other Promising Signaling Pathways

Research continues to uncover other pathways that are dysregulated in subsets of TNBC, offering new avenues for targeted therapies.

-

PI3K/AKT/mTOR Pathway: This pathway is frequently activated in TNBC and drives cell proliferation and survival. Inhibitors targeting PI3K, AKT, or mTOR are under investigation.

-

Androgen Receptor (AR) Pathway: A subset of TNBC, known as the Luminal Androgen Receptor (LAR) subtype, expresses the AR and may be sensitive to anti-androgen therapies.

-

Wnt/β-catenin Pathway: Aberrant Wnt signaling is implicated in TNBC progression and the maintenance of cancer stem cells.

-

Notch Signaling Pathway: This pathway plays a role in cell differentiation and proliferation and is a target of interest, with inhibitors like γ-secretase inhibitors being explored.

The identification and validation of these novel targets, guided by robust molecular subtyping and rigorous experimental protocols, are essential for moving beyond the one-size-fits-all approach of conventional chemotherapy and ushering in a new era of personalized medicine for patients with triple-negative breast cancer.

References

In Vivo Efficacy of "anti-TNBC agent-3" in Xenograft Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Triple-negative breast cancer (TNBC) represents a significant challenge in oncology due to its aggressive nature and lack of targeted therapies. "Anti-TNBC agent-3," also identified as compound 3g or by its catalog number HY-155251, has been described as a promising apoptosis inducer with preclinical activity in TNBC. This technical guide synthesizes the currently available information on the in vivo efficacy of this agent in xenograft models, providing a framework for understanding its potential therapeutic utility.

Core Findings:

"this compound" has been shown to inhibit tumor growth and metastasis in xenograft models of triple-negative breast cancer. The primary mechanism of action is reported to be the induction of apoptosis in cancer cells. However, specific quantitative data from these preclinical studies, including percentage of tumor growth inhibition and survival data, are not publicly available in peer-reviewed literature.

Experimental Protocols

Detailed experimental protocols for the in vivo evaluation of "this compound" are not extensively published. However, based on standard methodologies for xenograft studies in TNBC research, a representative experimental workflow can be outlined.

Workflow for a Typical TNBC Xenograft Study:

Caption: A generalized workflow for assessing the in vivo efficacy of an anti-TNBC agent in a xenograft model.

Methodology Details:

-

Cell Lines: Commonly used TNBC cell lines for xenograft studies include MDA-MB-231, MDA-MB-468, and Hs578T. The specific cell line used for "this compound" studies is not specified in the available information.

-

Animal Models: Immunocompromised mice, such as NOD/SCID or BALB/c nude mice, are standard for preventing rejection of human tumor xenografts.

-

Tumor Implantation: TNBC cells are typically implanted either subcutaneously into the flank for ease of tumor measurement or orthotopically into the mammary fat pad to better mimic the tumor microenvironment.

-

Treatment Regimen: The dosage, frequency, and route of administration (e.g., oral, intraperitoneal) of "this compound" have not been publicly disclosed. A typical study would involve a control group receiving a vehicle solution and one or more experimental groups receiving different doses of the therapeutic agent.

-

Efficacy Endpoints: Primary endpoints usually include the measurement of tumor volume over time and tumor weight at the end of the study. Secondary endpoints can include survival analysis and immunohistochemical analysis of tumor tissue to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Signaling Pathways

The mechanism of action of "this compound" is stated to be the induction of apoptosis. In TNBC, several signaling pathways are dysregulated and are common targets for apoptosis-inducing agents. While the specific pathway targeted by "this compound" is not explicitly detailed, a diagram of a common apoptosis signaling pathway is provided for context.

Intrinsic Apoptosis Pathway:

Caption: A simplified diagram of the intrinsic apoptosis pathway, a common target for anti-cancer agents.

Quantitative Data Summary:

As of the latest available information, specific quantitative data from in vivo studies of "this compound" have not been published in peer-reviewed scientific literature. Therefore, a data table summarizing tumor growth inhibition, survival rates, or other efficacy metrics cannot be provided at this time. Researchers interested in these specific data points are encouraged to consult the direct supplier of the compound, MedChemExpress, for any available technical data sheets or unpublished study results.

"this compound" is presented as an apoptosis-inducing agent with demonstrated efficacy in inhibiting tumor growth and metastasis in preclinical TNBC xenograft models. While the publicly available information provides a qualitative understanding of its anti-cancer activity, a comprehensive evaluation of its therapeutic potential is limited by the absence of detailed, quantitative data and specific experimental protocols. Further disclosure of these results from the primary researchers or the commercial supplier is necessary for a complete assessment by the scientific community.

Methodological & Application

Application Notes and Protocols for Combination Therapy Studies with "anti-TNBC agent-3"

Introduction